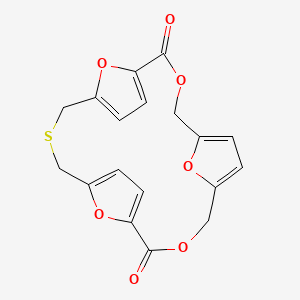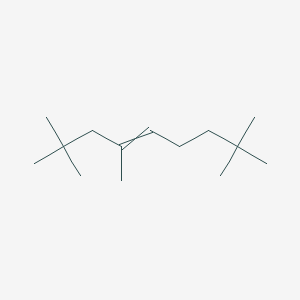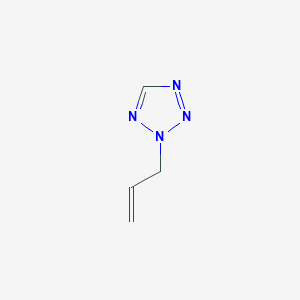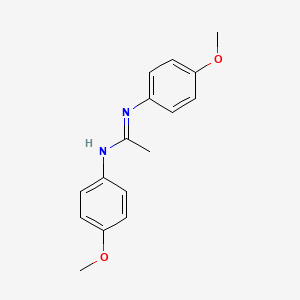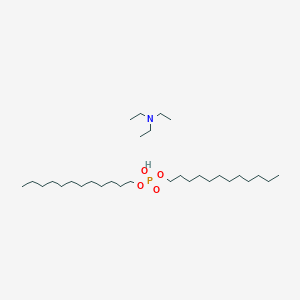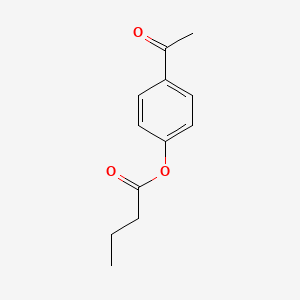
4-Acetylphenyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetylphenyl butanoate is an organic compound with the molecular formula C12H14O3. It is an ester formed from the reaction of 4-acetylphenol and butanoic acid. Esters like this compound are known for their pleasant aromas and are often used in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Acetylphenyl butanoate can be synthesized through the esterification reaction between 4-acetylphenol and butanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and the use of solid acid catalysts can be employed to enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetylphenyl butanoate undergoes several types of chemical reactions, including:
Substitution: The acetyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-acetylphenol and butanoic acid.
Reduction: 4-(4-hydroxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Acetylphenyl butanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Acetylphenyl butanoate involves its interaction with various molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release 4-acetylphenol, which may interact with specific enzymes or receptors in biological systems . The acetyl group on the phenyl ring can also participate in electrophilic substitution reactions, leading to the formation of biologically active derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Methyl butanoate: An ester with a similar structure but with a methyl group instead of the acetyl group.
Ethyl butanoate: Another ester with an ethyl group instead of the acetyl group.
4-Acetylphenyl acetate: Similar structure but with an acetate group instead of the butanoate group.
Uniqueness
4-Acetylphenyl butanoate is unique due to the presence of both the acetyl group on the phenyl ring and the butanoate ester group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it useful in different applications compared to its similar compounds .
Propiedades
Número CAS |
75305-82-7 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(4-acetylphenyl) butanoate |
InChI |
InChI=1S/C12H14O3/c1-3-4-12(14)15-11-7-5-10(6-8-11)9(2)13/h5-8H,3-4H2,1-2H3 |
Clave InChI |
RYTHEBVKPXYWPM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


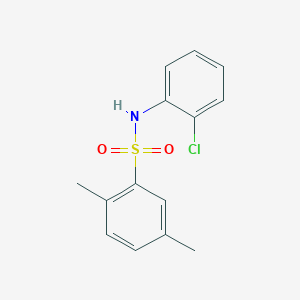
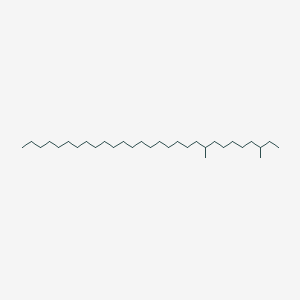
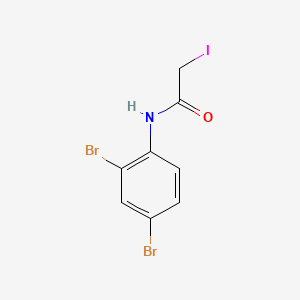
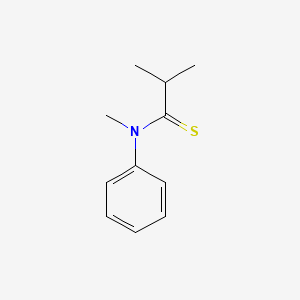
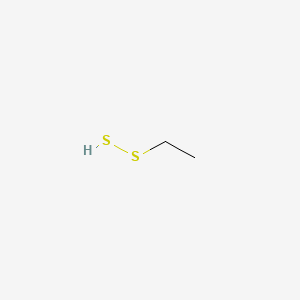
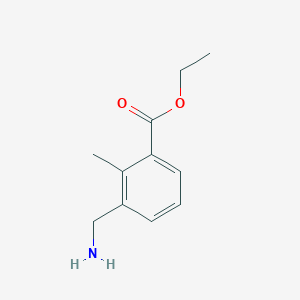
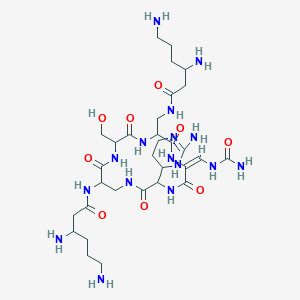
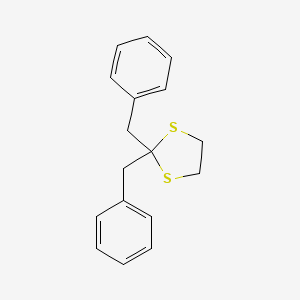
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
